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Compound of Interest

1-Methylcyclopropane-1-sulfonyl!
Compound Name:
fluoride

Cat. No.: B13557514

Get Quote

Activity-Based Protein Profiling with 1-
Methylcyclopropane-1-sulfonyl Fluoride
Abstract

This application note details the use of 1-Methylcyclopropane-1-sulfonyl fluoride (Mc-SF) as
a covalent fragment in Activity-Based Protein Profiling (ABPP). Unlike traditional activity-based
probes that carry a reporter tag (biotin/fluorophore), Mc-SF serves as a "dark" electrophilic
fragment used to map ligandable pockets within the proteome via Sulfur-Fluoride Exchange
(SUFEXx) chemistry.[1] The rigid 1-methylcyclopropane moiety acts as a steric probe, testing the
capacity of nucleophilic sites (Tyrosine, Lysine, Serine, Histidine) to accommodate compact,
sp3-rich vectors.[1] This guide outlines protocols for Direct Adduct Mapping (mass-shift
analysis) and Competitive ABPP to identify functional cysteines and other nucleophiles targeted
by this pharmacophore.[1]

Chemical Mechanism & Properties[1]
The Probe: Mc-SF
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e Compound: 1-Methylcyclopropane-1-sulfonyl fluoride[1]
e Formula: CaH7FO2S[1]
e MW: 154.18 Da[1]

o Reactivity Profile: SUFEXx (Sulfur-Fluoride Exchange).[1][2][3][4] The sulfonyl fluoride is a
"latent” electrophile, stable in aqueous buffer but highly reactive when activated by the local
protein microenvironment (e.g., H-bond networks, proximity to basic residues).[1]

» Structural Role: The cyclopropane ring provides rigid directionality, often used as a
bioisostere for tert-butyl or isopropyl groups to improve metabolic stability and potency.[1]

Reaction Mechanism

Upon binding to a protein pocket, a nucleophilic side chain (Nu:) attacks the sulfur center,
displacing the fluoride ion.[1]

Reaction: Protein-Nu: + Mc-SF — Protein-Nu-SO2-(1-Me-cPr) + HF

Mass Spectrometry Signature: The covalent modification results in a specific mass shift on the
target peptide.[1]

e Added Moiety: -SO2-CsHa(CHs)[1]
e Formula Change: +C4H70:2S -F

» Monoisotopic Mass Shift:+119.0167 Da[1]

Reagents Products

Protein Nucleophile Covalent Adduct

(Tyr-OH, Lys-NH2) (+119.017 Da)

Mc-SF Transition State Fluoride lon
- ; —_—
(Sulfonyl Fluoride) (Penta-coordinate Sulfur) (F)
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Figure 1: Mechanism of SuFEx-mediated protein labeling by Mc-SF.[1] The reaction is context-
dependent, favoring sites that can stabilize the fluoride departure.[1]

Experimental Workflows

Since Mc-SF lacks an enrichment handle (alkyne/biotin), it is analyzed using one of two
strategies:[1]

Strategy A: Direct Adduct Mapping (Global "Dark"
Screening)

Best for: Discovering new ligandable sites and determining the exact residue modified.[1]
Method: High-concentration incubation followed by deep sequencing LC-MS/MS and "open"
database searching for the +119 Da shift.[1]

Strategy B: Competitive ABPP

Best for: Validating target engagement at known active sites.[1] Method: Mc-SF competes with
a broad-spectrum "Scout Probe" (e.g., FP-TAMRA or an Alkyne-Sulfonyl Fluoride).[1] A loss of
signal indicates Mc-SF binding.[1]

Detailed Protocol: Direct Adduct Mapping
Materials

e Cell Lysate: 1-2 mg/mL in PBS (protease inhibitors optional; avoid AEBSF/PMSF as they are
also sulfonyl fluorides).[1]

e Mc-SF Stock: 50 mM in anhydrous DMSO.
e Quenching Reagent: 5% Formic Acid or 4x Laemmli buffer.[1]

e Digestion Reagents: Urea, DTT, lodoacetamide (IAA), Trypsin (Sequencing Grade).[1]

Step-by-Step Procedure
Step 1: Probe Incubation[1]
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e Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).

o Note: SUFEX reactivity is pH-sensitive.[1][2] Ensure pH is strictly controlled.
e Add Mc-SF to a final concentration of 100 uM - 500 uM.[1]

o Control: Add equivalent volume of DMSO to a control sample.[1]
 Incubate for 1 hour at 37°C or 3 hours at 25°C.

o Expert Insight: Sulfonyl fluorides have slower kinetics than sulfonyl chlorides.[1] Longer
incubation ensures saturation of "tunable" tyrosines.[1]

Step 2: Protein Precipitation & Digestion[1]

o Precipitate proteins using Chloroform/Methanol (4:1 ratio) to remove excess unreacted
probe.[1]

e Resuspend pelletin 8 M Urea / 50 mM HEPES (pH 8.0).

e Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.

o Alkylation: Add IAA (15 mM final), incubate 30 min at RT in dark.
¢ Dilute Urea to <1 M using 50 mM HEPES.

e Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

Step 3: LC-MS/MS Analysis[1]

o Desalt peptides using C18 StageTips or Sep-Pak cartridges.[1]
¢ Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).[1]

e Gradient: 90-120 min linear gradient (2-35% Acetonitrile).

Bioinformatics (Critical)

Configure your search engine (MSFragger, Comet, or MaxQuant) with the following variable
modification:
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Parameter Setting

Modification Name Mc-SF_Sulfonyl

Composition C4)H(7)O(2) S

Mass Shift +119.0167 Da

Target Residues Y, K, S, H, T (Variable)

Fixed Mod Carbamidomethyl (C) +57.0215

Detailed Protocol: Competitive ABPP

This method uses a "Scout Probe" to visualize sites blocked by Mc-SF.[1]

Reagents

e Scout Probe:SF-Alkyne (a broad-spectrum sulfonyl fluoride probe with an alkyne handle) or

FP-Biotin (for serine hydrolases).[1]

e Click Chemistry Reagents: CuSOas, TCEP, TBTA, Azide-Biotin (if using alkyne probe).[1]

Workflow
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Proteome Lysate

1. Treat with Mc-SF
(Competition)

2. Label with Scout Probe
(e.g., SF-Alkyne)

3. Click Chemistry
(Attach Biotin)

4. Streptavidin Enrichment

5. TMT Labeling & LC-MS

Click to download full resolution via product page

Figure 2: Competitive ABPP workflow.[1] Mc-SF blocks specific sites, preventing the Scout
Probe from binding. These sites appear as "down-regulated” in the MS data.[1]

Competition: Treat lysate with Mc-SF (100 uM) for 1 hr.

Labeling: Add Scout Probe (e.g., 1 uM SF-Alkyne) for 1 hr.

Click Reaction: React with Biotin-Azide, Cu(l), TCEP, Ligand.[1]

Enrichment: Pull down labeled proteins on Streptavidin beads.

Quantification: Digest on-bead and label peptides with TMT tags.
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e Analysis: Targets of Mc-SF will show low TMT reporter intensity compared to DMSO control.

[1]

Data Interpretation & Validation
Identifying True Targets

For Direct Mapping, filter results for:
e Localization Probability: >0.75 (Class | sites).[1]

e Spectral Counts: Site identified in >2 replicates.

» Residue Specificity: SUFEX prefers Tyrosine (Y) and Lysine (K) in specific electrostatic

pockets.[1]

Expected Results Table

Residue Type Reactivity Driver

Biological Implication

Nearby basic residues

Tyrosine (Y) (Arg/Lys) lower pKa of phenol.

[1]

Often catalytic or structural

hotspots.[1]

Proximity to acidic residues or

Perturbation of PPI interfaces

Lysine (K) ] ) )

active site geometry.[1] or catalysis.[1]

N Rare but highly specific zinc-
o Nucleophilic attack by i i } )

Histidine (H) o finger or active site targeting.

imidazole.[1]

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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